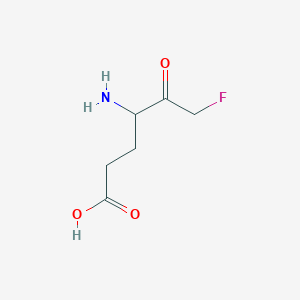
4-Amino-6-fluoro-5-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-fluoro-5-oxohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10FNO3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 4-amino-6-fluoro-5-oxohexanoic acid may exhibit antimicrobial properties. For instance, compounds synthesized from this acid have been screened against various bacterial strains, demonstrating antibacterial activity. These compounds are considered promising candidates for developing new antibiotics, especially against resistant strains of bacteria .
1.2 GABA Aminotransferase Inhibitors
The compound is also being investigated for its potential role as an inhibitor of GABA aminotransferase (GABA-AT). By inhibiting this enzyme, it may help increase brain GABA levels, which is beneficial in treating conditions such as epilepsy and addiction. The design of new GABA-AT inhibitors based on the structure of this compound could lead to effective therapeutic agents .
Synthesis and Methodological Innovations
2.1 Synthetic Pathways
The synthesis of this compound involves several steps that utilize readily available reagents and catalysts. A notable method includes the reaction of L-2-aminoadipic acid with various protective groups and subsequent hydrolysis to yield the target compound with high purity and yield . This synthetic route not only simplifies the production process but also enhances scalability for industrial applications.
2.2 Enzymatic Production Methods
Recent studies have explored enzymatic methods for producing related compounds from amino acids, which could potentially apply to the synthesis of this compound. These methods leverage specific enzymes to oxidize amino groups, providing a more environmentally friendly approach to synthesis .
Biochemical Research Applications
3.1 Noncanonical Amino Acids in Protein Engineering
This compound serves as a noncanonical amino acid (ncAA) that can be incorporated into proteins through engineered tRNA systems. This incorporation allows researchers to study protein function and interactions in greater detail, particularly in membrane proteins where traditional methods fall short . The ability to manipulate protein structures using ncAAs opens new avenues for research in biochemistry and molecular biology.
Propriétés
Numéro CAS |
127582-44-9 |
|---|---|
Formule moléculaire |
C6H10FNO3 |
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
4-amino-6-fluoro-5-oxohexanoic acid |
InChI |
InChI=1S/C6H10FNO3/c7-3-5(9)4(8)1-2-6(10)11/h4H,1-3,8H2,(H,10,11) |
Clé InChI |
HMADDHUWXPNCOI-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C(=O)CF)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)CF)N |
Synonymes |
Hexanoic acid, 4-amino-6-fluoro-5-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















